N-(2-Amino-ethyl)-N-isopropyl-N',N'-dimethyl-cyclohexane-1,4-diamine
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Overview
Description
N-(2-Amino-ethyl)-N-isopropyl-N’,N’-dimethyl-cyclohexane-1,4-diamine is a complex organic compound with a unique structure that includes both aliphatic and cyclic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Amino-ethyl)-N-isopropyl-N’,N’-dimethyl-cyclohexane-1,4-diamine typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of cyclohexane-1,4-diamine with isopropyl and dimethyl groups, followed by the introduction of the 2-amino-ethyl group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The use of automated systems and advanced purification techniques, such as distillation and chromatography, ensures the consistent quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-Amino-ethyl)-N-isopropyl-N’,N’-dimethyl-cyclohexane-1,4-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert it into simpler amines or alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions typically occur under mild to moderate conditions, with temperatures ranging from room temperature to 100°C, depending on the specific reaction.
Major Products Formed
The major products formed from these reactions vary based on the type of reaction. For example, oxidation may yield amine oxides, while reduction can produce primary or secondary amines. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile used.
Scientific Research Applications
N-(2-Amino-ethyl)-N-isopropyl-N’,N’-dimethyl-cyclohexane-1,4-diamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound can be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other materials.
Mechanism of Action
The mechanism of action of N-(2-Amino-ethyl)-N-isopropyl-N’,N’-dimethyl-cyclohexane-1,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
N-(2-Aminoethyl)piperazine: Similar in structure but with a piperazine ring instead of a cyclohexane ring.
N-(2-Aminoethyl)acetamide: Contains an acetamide group instead of the isopropyl and dimethyl groups.
2-Phenethylamines: Share the aminoethyl group but have different aromatic structures.
Uniqueness
N-(2-Amino-ethyl)-N-isopropyl-N’,N’-dimethyl-cyclohexane-1,4-diamine is unique due to its combination of aliphatic and cyclic components, which confer distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, where specific structural features are required.
Properties
IUPAC Name |
4-N-(2-aminoethyl)-1-N,1-N-dimethyl-4-N-propan-2-ylcyclohexane-1,4-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H29N3/c1-11(2)16(10-9-14)13-7-5-12(6-8-13)15(3)4/h11-13H,5-10,14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZOSLDGVSJWQGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCN)C1CCC(CC1)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H29N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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